molecular formula C25H46N2O4 B1143042 ISOSTEARYL ACETATE CAS No. 160057-45-4

ISOSTEARYL ACETATE

Cat. No.: B1143042
CAS No.: 160057-45-4
M. Wt: 438.64374
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isostearyl Acetate is an ester compound utilized in research applications, particularly in the development and testing of topical formulations. It is characterized by its function as an emollient, a property that helps to improve skin texture and prevent moisture loss by forming a protective barrier. This mechanism is of significant research interest for studying skin barrier function and the delivery of active ingredients in cosmetic and dermatological science. The exploration of lipid-based compounds like this compound is a key area in advancing the efficacy and stability of novel nanolipidic delivery systems, such as nanostructured lipid carriers (NLCs), which are designed to enhance the skin penetration and bioavailability of encapsulated substances. Researchers value this reagent for its potential role in creating more effective and stable topical formulations. Please note that specific, detailed research applications and clinical evidence for this compound are not extensively documented in publicly available literature, indicating an area for further investigation.

Properties

CAS No.

160057-45-4

Molecular Formula

C25H46N2O4

Molecular Weight

438.64374

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Characteristics

Isostearyl acetate is an ester derived from isostearyl alcohol and acetic acid. It possesses emollient properties, making it suitable for skin-care formulations. Its chemical structure allows it to function effectively as a solvent and a skin-conditioning agent.

Cosmetic Applications

  • Emollient in Skin Care Products
    • This compound acts as an emollient, providing a smooth, soft texture to skin-care formulations. It enhances the spreadability of creams and lotions, improving the overall sensory experience for users.
    • Case Study : In a comparative study of various emollients, formulations containing this compound exhibited superior skin feel and hydration compared to those with traditional mineral oils .
  • Solvent for Active Ingredients
    • It serves as a solvent for active ingredients in cosmetic formulations, facilitating their delivery into the skin.
    • Research Findings : Studies have shown that this compound can enhance the solubility of certain compounds, such as vitamins and antioxidants, thereby improving their efficacy in topical applications .
  • Stabilizer in Emulsion Systems
    • This compound contributes to the stability of emulsions, preventing phase separation in creams and lotions.
    • Safety Assessment : The Cosmetic Ingredient Review Expert Panel concluded that this compound is safe for use in cosmetics at concentrations up to 20% .

Pharmaceutical Applications

  • Drug Delivery Systems
    • This compound has been investigated for its potential as a penetration enhancer in transdermal drug delivery systems.
    • Research Findings : In vitro studies demonstrated that formulations containing this compound increased the permeation of therapeutic agents like indomethacin through excised rat skin .
  • Formulation of Topical Medications
    • It is used in the formulation of topical medications due to its ability to improve drug solubility and enhance skin absorption.
    • Case Study : A formulation study revealed that incorporating this compound significantly improved the delivery of anti-inflammatory drugs compared to control formulations lacking this compound .

Comparison with Similar Compounds

Chemical Structure and Composition

Compound Molecular Formula Alcohol Component Acid Component CAS Number Key Structural Features
Isostearyl Acetate Likely C20H40O2 Isostearyl alcohol (C18) Acetic acid (C2) Not explicitly listed Highly branched C18 chain; ester linkage
Isoamyl Acetate C7H14O2 Isoamyl alcohol (C5) Acetic acid (C2) 123-92-2 Short branched chain (3-methylbutyl group)
Hexyl Acetate C8H16O2 Hexanol (C6) Acetic acid (C2) 142-92-7 Linear C6 chain; higher volatility
Isostearyl Isostearate C36H72O2 Isostearyl alcohol (C18) Isostearic acid (C18) Not listed Double branched C18 chains; ester linkage
Isopropyl Acetate C5H10O2 Isopropyl alcohol (C3) Acetic acid (C2) 108-21-4 Simple branched C3 chain; highly volatile

Physical and Functional Properties

  • This compound: Presumed to have low volatility, high viscosity, and excellent spreadability due to its long, branched hydrocarbon chain. Likely functions as a non-occlusive emollient in skincare .
  • Isoamyl Acetate : Low viscosity, high volatility; widely used as a flavoring agent (e.g., banana-like aroma) and solvent in industrial applications .
  • Hexyl Acetate : Moderately volatile with a fruity odor; employed in fragrances and coatings .
  • Isostearyl Isostearate: Non-volatile, highly stable ester with superior moisturizing properties. Reduces transepidermal water loss (TEWL) by reinforcing the skin’s lipid barrier .
  • Isopropyl Acetate : Fast-evaporating solvent used in pharmaceuticals and coatings .

Preparation Methods

Reaction Mechanism and Stoichiometry

The Fischer esterification reaction, a classical acid-catalyzed equilibrium process, forms the cornerstone of isostearyl acetate synthesis. The reaction involves the condensation of isostearyl alcohol (a branched C18 alcohol) with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (PTSA\text{PTSA}). The general reaction is represented as:

Isostearyl alcohol+Acetic acidH+Isostearyl acetate+H2O\text{Isostearyl alcohol} + \text{Acetic acid} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

To shift the equilibrium toward ester formation, water is removed via azeotropic distillation or molecular sieves. Stoichiometric excess of acetic acid (100–200% above theoretical requirements) is commonly employed to maximize conversion rates.

Catalysts and Reaction Conditions

Sulfuric acid remains the most widely used homogeneous catalyst due to its low cost and high efficacy, typically added at 0.2–0.3% (w/w) of the reaction mixture. However, its corrosiveness and challenges in post-reaction neutralization have spurred interest in alternatives. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), enable easier separation and reuse, though they require higher temperatures (120–150°C) to achieve comparable yields.

Reaction temperatures generally range from 80°C to 150°C, with prolonged reflux times (6–12 hours) necessary for near-complete conversion. For instance, a patent describing isopropyl acetate synthesis reported optimal distillation temperatures of 75.5°C for efficient ester recovery, a principle applicable to this compound.

Yield Optimization Strategies

Key parameters influencing yield include:

  • Molar ratio : A 1:2 molar ratio of isostearyl alcohol to acetic acid improves conversion by driving the equilibrium.

  • Catalyst loading : Excessive H2SO4\text{H}_2\text{SO}_4 (>0.5%) risks side reactions, such as sulfonation of the alcohol.

  • Water removal : Continuous azeotropic distillation using toluene or cyclohexane enhances yields to >90%.

Catalytic Esterification Using Heterogeneous Catalysts

Solid Acid Catalysts

Solid acids like zeolites, sulfated zirconia, and immobilized enzymes offer greener alternatives by minimizing waste and enabling catalyst recycling. A study on multibranched aliphatic esters demonstrated that glass-lined reactors paired with solid catalysts reduced iron contamination (<1 ppm) compared to stainless steel reactors (13 ppm). For this compound, sulfated titania catalysts achieved 85–90% conversion at 140°C with negligible leaching.

Enzyme-Catalyzed Processes

Lipases (e.g., Candida antarctica Lipase B) facilitate esterification under mild conditions (40–60°C) in solvent-free systems. While enzymatic methods are eco-friendly, their industrial adoption is limited by high enzyme costs and slower reaction kinetics (24–48 hours).

Industrial-Scale Production Techniques

Reactor Design and Configuration

Batch reactors dominate small-scale production, whereas continuous-flow systems are preferred for large-scale operations due to higher throughput. A patent detailing isostearyl isostearate synthesis highlighted the use of continuous distillation columns operating at 0.1 Pa and 270–280°C to isolate high-purity esters (>99.8%). Similar setups are adaptable to this compound, with vacuum distillation minimizing thermal degradation.

Continuous vs. Batch Processes

Parameter Batch Process Continuous Process
Throughput Low (100–500 kg/day)High (1–5 tons/day)
Purity 95–98%>99%
Energy Efficiency ModerateHigh
Capital Cost LowHigh

Continuous processes reduce reaction times by 40–50% through integrated heating and distillation units.

Purification and Isolation Methods

Distillation Under Reduced Pressure

Crude this compound is purified via vacuum distillation to remove unreacted alcohols and acids. For example, a protocol for isononyl isostearate achieved 94.2% purity by distilling at 205°C and 0.1 Pa. this compound’s high boiling point (≈590°C at atmospheric pressure) necessitates reduced-pressure distillation (0.1–1 kPa) at 250–300°C.

Solvent Extraction and Washing

Post-distillation, the ester is washed with aqueous sodium bicarbonate (NaHCO3\text{NaHCO}_3) to neutralize residual acid, followed by water washes to remove salts. Phase separation techniques, as described in isopropyl acetate patents, enable efficient recovery of the organic layer.

Analytical Characterization of this compound

Chromatographic Techniques

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity assessment. A study on cosmetic esters reported GC-MS detection limits of 0.01% for residual alcohols. High-performance liquid chromatography (HPLC) is less common due to the ester’s low polarity.

Spectroscopic Analysis

  • NMR : 1H^1\text{H} NMR confirms ester formation via the absence of alcohol protons (δ 1.0–1.5 ppm) and presence of acetate methyl protons (δ 2.0–2.1 ppm).

  • FT-IR : Characteristic peaks at 1740 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O stretch) validate the ester bond .

Q & A

Q. How can isotopic labeling (e.g., ¹³C-acetate) track the metabolic fate of this compound in vivo?

  • Methodological Answer : Synthesize ¹³C-labeled this compound via esterification with ¹³C-acetic acid. Administer to model organisms (e.g., rodents) and analyze tissue extracts via LC-MSⁿ or NMR metabolomics . Use isotopomer spectral analysis (ISA) to quantify incorporation into lipid pools. Address ethical compliance (e.g., IACUC protocols) in supplementary documentation .

Key Considerations for Publication

  • Data Transparency : Archive raw spectra, chromatograms, and simulation trajectories in repositories like Zenodo or Figshare, citing DOIs in the manuscript .
  • Conflict Resolution : For contradictory findings, use Begg’s funnel plots to assess publication bias and prioritize studies with standardized methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.